molecular formula C14H11F4NO3 B1310445 Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 93969-13-2

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1310445
CAS RN: 93969-13-2
M. Wt: 317.23 g/mol
InChI Key: HDGNABAQEHQIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07220861B2

Procedure details

1.0 g of ethyl 3-(2-fluoroethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate was dissolved in 8 ml of methyl ethyl ketone under heating to 75˜80° C. 1.14 g (1.8 eq.) of K3PO4 was added in portions to the reaction mixture, which was then stirred at the same temperature for 1.5 hours. The reaction mixture was filtered under a reduced pressure and washed with 40 ml of dichloromethane. The filtrate was concentrated under a reduced pressure. The resulting residue was dissolved in 20 ml of dichloromethane and then washed with water. The organic layer was concentrated under a reduced pressure to give 0.91 g of ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxoquinoline-3-carboxylate (Yield: 96.8%).
Name
ethyl 3-(2-fluoroethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][NH:4][CH:5]=[C:6]([C:12](=[O:23])[C:13]1[CH:18]=[C:17]([F:19])[C:16]([F:20])=[C:15]([F:21])[C:14]=1F)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(C(C)=O)C>[F:21][C:15]1[CH:14]=[C:13]2[C:18](=[C:17]([F:19])[C:16]=1[F:20])[N:4]([CH2:3][CH2:2][F:1])[CH:5]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:12]2=[O:23] |f:1.2.3.4|

Inputs

Step One
Name
ethyl 3-(2-fluoroethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
Quantity
1 g
Type
reactant
Smiles
FCCNC=C(C(=O)OCC)C(C1=C(C(=C(C(=C1)F)F)F)F)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
was then stirred at the same temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating to 75˜80° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered under a reduced pressure
WASH
Type
WASH
Details
washed with 40 ml of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 20 ml of dichloromethane
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=C(C1F)F)CCF)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.